molecular formula C18H19F3N4O2S B298859 2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo B298859
Peso molecular: 412.4 g/mol
Clave InChI: XGLKSAJRMYOGSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CTPI-2, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been extensively studied.

Aplicaciones Científicas De Investigación

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mecanismo De Acción

The mechanism of action of 2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the upregulation of genes involved in cell cycle arrest and apoptosis, which may contribute to its anticancer properties. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammatory responses. Inhibition of NF-κB by this compound leads to the downregulation of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may contribute to its anticancer properties, as tumors require a blood supply to grow and spread. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer metastasis. Inhibition of MMPs by this compound may contribute to its anticancer properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise molecular targets. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on 2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its molecular targets. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.

Métodos De Síntesis

The synthesis of 2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-cyclohexylidenehydrazinecarbothioamide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Propiedades

Fórmula molecular

C18H19F3N4O2S

Peso molecular

412.4 g/mol

Nombre IUPAC

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)11-5-4-8-13(9-11)22-15(26)10-14-16(27)23-17(28-14)25-24-12-6-2-1-3-7-12/h4-5,8-9,14H,1-3,6-7,10H2,(H,22,26)(H,23,25,27)

Clave InChI

XGLKSAJRMYOGSJ-UHFFFAOYSA-N

SMILES isomérico

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CC1

SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CC1

SMILES canónico

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CC1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.